molecular formula C18H21FN4O2S B2911332 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 505080-91-1

7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2911332
CAS RN: 505080-91-1
M. Wt: 376.45
InChI Key: ITZFWIFVFZIAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as AG-024322, is a small molecule inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2). CDKs are a family of protein kinases that play a critical role in cell cycle regulation and are often overexpressed in cancer cells. The inhibition of CDKs has emerged as a promising strategy for cancer therapy, and AG-024322 has shown potential as a novel anticancer agent.

Mechanism of Action

7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione inhibits CDK1 and CDK2 by binding to the ATP-binding site of the kinase domain. CDK1 and CDK2 are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis. 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has also been shown to inhibit other kinases, including glycogen synthase kinase 3 (GSK3) and Aurora kinase A (AURKA), which may contribute to its anticancer activity.
Biochemical and Physiological Effects
7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK1 and CDK2. In addition, 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has also been shown to sensitize cancer cells to other anticancer agents, such as radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

The advantages of 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione for lab experiments include its potent anticancer activity, its ability to induce cell cycle arrest and apoptosis, and its ability to sensitize cancer cells to other anticancer agents. The limitations of 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione for lab experiments include its relatively low solubility, which can make it difficult to administer in vivo, and its potential off-target effects on other kinases, which may limit its specificity.

Future Directions

For research on 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione include the development of more potent and specific CDK inhibitors, the investigation of the mechanisms of resistance to CDK inhibitors, and the identification of biomarkers that can predict response to CDK inhibitors. In addition, the combination of CDK inhibitors with other anticancer agents, such as immune checkpoint inhibitors, is an area of active investigation.

Synthesis Methods

The synthesis of 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps, starting with the reaction of 4-fluorobenzylamine with 2,6-dichloropurine to form the intermediate 7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The intermediate is then reacted with isobutylthiol in the presence of base to form the final product, 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.

Scientific Research Applications

7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been studied extensively in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can inhibit tumor growth and prolong survival in mouse models of cancer.

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S/c1-11(2)10-26-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)9-12-5-7-13(19)8-6-12/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZFWIFVFZIAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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